molecular formula C10H4IN3O6 B14494124 1-Iodo-2,4,5-trinitronaphthalene CAS No. 64454-36-0

1-Iodo-2,4,5-trinitronaphthalene

Cat. No.: B14494124
CAS No.: 64454-36-0
M. Wt: 389.06 g/mol
InChI Key: KLIDXUXFOJOTJC-UHFFFAOYSA-N
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Description

1-Iodo-2,4,5-trinitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups and one iodine atom attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2,4,5-trinitronaphthalene typically involves the iodination of 2,4,5-trinitronaphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as potassium iodide and potassium bromate in an acidic medium . The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reagents, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2,4,5-trinitronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols in the presence of a base.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Reduction Reactions: The major products are 1-amino-2,4,5-trinitronaphthalene and its derivatives.

    Oxidation Reactions: Oxidation products are less common but may include further oxidized nitro compounds.

Scientific Research Applications

1-Iodo-2,4,5-trinitronaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Iodo-2,4,5-trinitronaphthalene involves its interaction with molecular targets through its nitro and iodine groups. The nitro groups can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,4,5-trinitronaphthalene
  • 1-Bromo-2,4,5-trinitronaphthalene
  • 2,4,5-Trinitrotoluene (TNT)

Comparison

1-Iodo-2,4,5-trinitronaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the compound’s nitro groups enhance its electron-withdrawing properties, making it a valuable reagent in various chemical transformations.

Properties

CAS No.

64454-36-0

Molecular Formula

C10H4IN3O6

Molecular Weight

389.06 g/mol

IUPAC Name

1-iodo-2,4,5-trinitronaphthalene

InChI

InChI=1S/C10H4IN3O6/c11-10-5-2-1-3-6(12(15)16)9(5)7(13(17)18)4-8(10)14(19)20/h1-4H

InChI Key

KLIDXUXFOJOTJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC(=C2I)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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